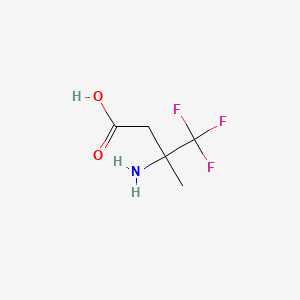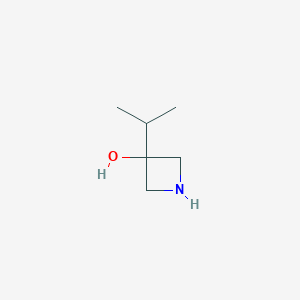
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of an ethyl ester group, a naphthylsulphonyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the naphthylsulphonyl group and the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of Naphthylsulphonyl Group: This step involves the sulfonation of naphthalene followed by the attachment of the sulfonyl group to the piperidine ring.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining product consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural complexity.
Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Lacks the naphthylsulphonyl group, resulting in different chemical properties and applications.
Naphthylsulphonyl piperidine: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler derivatives.
Propiedades
Fórmula molecular |
C18H21NO4S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
ethyl 1-naphthalen-2-ylsulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-2-23-18(20)16-8-5-11-19(13-16)24(21,22)17-10-9-14-6-3-4-7-15(14)12-17/h3-4,6-7,9-10,12,16H,2,5,8,11,13H2,1H3 |
Clave InChI |
NWVNCURBYFGBFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Solubilidad |
13 [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)








